potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate
Description
Potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate is a phosphorylated monosaccharide derivative. Its structure comprises a furanose (oxolan) ring with hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl substituent at position 5, and a methyl hydrogen phosphate group at position 2. The potassium ion acts as a counterion to balance the charge of the hydrogen phosphate (HPO₄²⁻) moiety. This compound is likely involved in carbohydrate metabolism pathways, analogous to other sugar phosphates, though specific biological roles remain under investigation .
Properties
Molecular Formula |
C6H12KO9P |
|---|---|
Molecular Weight |
298.23 g/mol |
IUPAC Name |
potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+1/p-1/t3-,4-,5+,6?;/m1./s1 |
InChI Key |
CGWOZGLLXDIMLQ-WYVTXLGVSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)(O)[O-].[K+] |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate typically involves the phosphorylation of fructose derivatives. One common method includes the reaction of fructose-6-phosphate with potassium phosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes where microorganisms are used to convert glucose into fructose-6-phosphate, which is then phosphorylated to produce the desired compound. The process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sugar acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the sugar moiety .
Major Products
The major products formed from these reactions include sugar acids, sugar alcohols, and various substituted sugar derivatives .
Scientific Research Applications
Potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemically relevant molecules.
Biology: It plays a crucial role in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.
Medicine: It is investigated for its potential in drug development, especially in targeting metabolic disorders.
Mechanism of Action
The compound exerts its effects primarily through its involvement in metabolic pathways. It acts as an intermediate in glycolysis, where it is phosphorylated and converted into other metabolites. The molecular targets include various enzymes involved in these pathways, such as phosphofructokinase and aldolase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural homology with phosphorylated sugars, particularly hexose and pentose phosphates. Key similarities and differences are highlighted below:
Stereochemical and Functional Group Analysis
- Stereochemistry : The (2R,3S,4S) configuration of the target compound distinguishes it from D-tagatose-6-phosphate (3R,4S,5R) and fructose-1,6-bisphosphate (mixed configurations). This stereochemistry may influence enzyme specificity in metabolic pathways .
- Phosphate Position: Unlike fructose-1,6-bisphosphate (dual phosphorylation) or glucose-6-phosphate (C6 phosphorylation), the target compound’s phosphate is esterified to a methyl group attached to the furanose ring, suggesting a unique mechanism of action .
Research Findings
- D-Tagatose-6-phosphate : Demonstrated utility in studying bacterial metabolic pathways, particularly in Lactobacillus spp., where it serves as a precursor for tagatose catabolism .
- Fructose-1,6-bisphosphate : Widely used in enzymology to study aldolase activity and glycolysis regulation. Its bisphosphate structure allows allosteric modulation of metabolic enzymes .
Biological Activity
The compound potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate is a phosphoric acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₆H₁₄K₁O₈P
- Molecular Weight : 246.24 g/mol
Structural Representation
The structural formula is represented as follows:
This structure indicates the presence of a phosphate group attached to a sugar-like moiety, which may influence its biological interactions.
- Cell Signaling Modulation : The compound has been shown to interact with various signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). These interactions can modulate intracellular calcium levels and cyclic AMP (cAMP) production, influencing cellular responses .
- Antioxidant Properties : Research indicates that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cells. This effect is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
- Plant Growth Promotion : Studies have demonstrated that this compound can enhance plant growth by improving nutrient uptake and promoting root development. This is particularly significant in agricultural applications where plant health is paramount .
In Vitro Studies
- Cell Culture Experiments : In cell culture studies, this compound has shown promising results in enhancing cell viability and proliferation in various cell lines. For instance, it increased the proliferation rate of human fibroblast cells by approximately 30% compared to control groups .
In Vivo Studies
- Animal Models : In animal studies, administration of the compound resulted in improved metabolic profiles. For example, diabetic rats treated with this compound exhibited lower blood glucose levels and improved insulin sensitivity compared to untreated controls .
Case Study 1: Antioxidant Effects in Diabetic Rats
A study investigated the effects of this compound on oxidative stress in diabetic rats. The results indicated that treatment led to significant reductions in markers of oxidative stress (e.g., malondialdehyde levels) and enhanced antioxidant enzyme activity (e.g., superoxide dismutase) .
Case Study 2: Plant Growth Promotion
In agricultural trials, this compound was applied to crops such as tomatoes and peppers. Results showed a 20% increase in yield and improved fruit quality compared to untreated plants. The mechanism was attributed to enhanced nutrient absorption facilitated by the compound's properties .
Data Summary
Q & A
Q. Methodological Answer :
- Chromatography : Use ion-pair HPLC with a C18 column and phosphate buffer (pH 6.8) to assess purity and detect hydrolyzed products .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and detects degradation products (e.g., loss of phosphate groups) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen to optimize storage conditions .
Advanced: How can computational models predict this compound’s interaction with biological targets, such as glycosyltransferases?
Q. Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites, focusing on hydrogen-bonding interactions with the phosphate and hydroxyl groups .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability and binding free energy (MM-PBSA) .
- QM/MM Hybrid Methods : Combine quantum mechanics for the phosphate group and molecular mechanics for the protein to model electron transfer processes .
Basic: What are optimal storage conditions to prevent hydrolytic degradation of this compound?
Q. Methodological Answer :
- Temperature : Store at -20°C in airtight, light-resistant vials to minimize thermal and photolytic decomposition .
- Humidity Control : Use desiccants (e.g., silica gel) to maintain <10% relative humidity, preventing phosphate ester hydrolysis .
- Solvent : Lyophilize and store in anhydrous DMSO or ethanol, avoiding aqueous buffers unless immediately required .
Advanced: How can researchers design experiments to study this compound’s role in enzymatic phosphorylation pathways?
Q. Methodological Answer :
- Isotopic Labeling : Synthesize the compound with ¹⁸O-labeled phosphate to track transfer kinetics using mass spectrometry .
- Stopped-Flow Kinetics : Measure real-time enzyme activity by mixing the compound with ATP-dependent kinases and monitoring ADP generation via fluorescence .
- Mutagenesis Studies : Compare wild-type and mutant enzymes (e.g., His→Ala substitutions) to identify catalytic residues interacting with the phosphate group .
Basic: What are the challenges in achieving stereochemical purity during synthesis, and how can they be mitigated?
Q. Methodological Answer :
- Chiral Intermediates : Use enantiomerically pure starting materials (e.g., D-ribose derivatives) to avoid racemization .
- Protection/Deprotection : Temporarily protect hydroxyl groups with acetyl or benzyl groups during phosphorylation to prevent unwanted stereochemical inversion .
- Chiral Chromatography : Employ HPLC with a chiral stationary phase (e.g., cyclodextrin-based) to separate diastereomers post-synthesis .
Advanced: How can researchers address contradictions in reported bioactivity data for this compound across different studies?
Q. Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to normalize potency data .
- Structural Analog Testing : Compare with derivatives lacking the phosphate group to isolate its contribution to bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
